molecular formula C11H11NO4S3 B13845401 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- CAS No. 63032-72-4

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13845401
CAS No.: 63032-72-4
M. Wt: 317.4 g/mol
InChI Key: KLZXJROIPDPOOD-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C11H11NO4S3 It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-thiophenesulfonamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is not well-documented. as a sulfonamide derivative, it is likely to interact with biological molecules through its sulfonamide group. This interaction can inhibit the activity of enzymes by mimicking the structure of natural substrates or by binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.

    4-Methylbenzenesulfonamide: Another sulfonamide derivative with a different aromatic ring structure.

    Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group.

Uniqueness

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a thiophene ring and a 4-methylphenylsulfonyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

63032-72-4

Molecular Formula

C11H11NO4S3

Molecular Weight

317.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-7-11(17-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16)

InChI Key

KLZXJROIPDPOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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